molecular formula C6H5ClIN B13899749 5-Chloro-2-iodo-4-methylpyridine

5-Chloro-2-iodo-4-methylpyridine

Cat. No.: B13899749
M. Wt: 253.47 g/mol
InChI Key: JHMADXGGKXMFKO-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN. It is a solid compound with a molecular weight of 253.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-iodo-4-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . The process can be summarized as follows:

    Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl derivatives, which are valuable intermediates in pharmaceutical and material science research .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, including signal transduction and gene expression.

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

5-chloro-2-iodo-4-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3

InChI Key

JHMADXGGKXMFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)I

Origin of Product

United States

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